2-(4-chloro-2-formylphenoxy)-N-phenylacetamide

Description

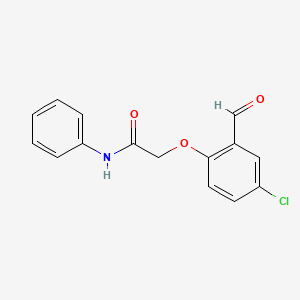

2-(4-Chloro-2-formylphenoxy)-N-phenylacetamide is a synthetic small molecule featuring a phenoxyacetamide scaffold with distinct substituents: a chloro group at the 4-position and a formyl group (-CHO) at the 2-position on the phenoxy ring, coupled to an N-phenylacetamide moiety (Figure 1). The formyl group may enhance hydrogen-bonding interactions with biological targets, while the chloro substituent likely influences lipophilicity and metabolic stability.

Properties

IUPAC Name |

2-(4-chloro-2-formylphenoxy)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO3/c16-12-6-7-14(11(8-12)9-18)20-10-15(19)17-13-4-2-1-3-5-13/h1-9H,10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVBYVGXCZDJRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-formylphenoxy)-N-phenylacetamide typically involves the reaction of 4-chloro-2-formylphenol with phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-formylphenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: 2-(4-chloro-2-carboxyphenoxy)-N-phenylacetamide

Reduction: 2-(4-chloro-2-hydroxyphenoxy)-N-phenylacetamide

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chloro-2-formylphen

Biological Activity

The compound 2-(4-chloro-2-formylphenoxy)-N-phenylacetamide has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications.

The synthesis of this compound typically involves a multi-step process. The initial step includes the reaction of 2-chloro-4-formylphenol with N-(3-chloro-4-methylphenyl)acetamide in the presence of a suitable catalyst and solvent. This method allows for the generation of the compound in significant yields, making it accessible for further biological evaluations.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent. The compound's mechanism may involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation.

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis and inhibit tumor growth. For instance, derivatives of phenylacetamide have demonstrated cytotoxic effects against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines . The compound's structure allows for modifications that could enhance its efficacy against cancer cells.

Table: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | PC3 | TBD |

| 2b | PC3 | 52 |

| 2c | PC3 | 80 |

| Imatinib | PC3 | 40 |

Note: TBD indicates that specific data for this compound is yet to be determined in published studies.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it shows good to excellent antibacterial and antifungal activities when compared to established standards. These findings suggest that it could be a candidate for developing new antimicrobial agents.

Molecular Interaction Studies

Molecular docking studies have been employed to understand how this compound interacts with biological targets at the molecular level. These studies utilize techniques such as enzyme inhibition assays and molecular simulations to assess binding affinities with specific proteins involved in inflammatory responses.

Case Studies and Research Findings

Several case studies highlight the compound's potential applications:

- Case Study A : A study demonstrated that derivatives of this compound could inhibit the growth of cancer cells more effectively than standard treatments, indicating a promising avenue for drug development .

- Case Study B : Another investigation focused on the anti-inflammatory properties, where the compound was shown to significantly reduce cytokine levels in treated cells, supporting its use in inflammatory conditions.

Comparison with Similar Compounds

The phenoxy-N-phenylacetamide scaffold is highly modular, allowing for structural variations that significantly alter biological activity. Below is a detailed comparison of 2-(4-chloro-2-formylphenoxy)-N-phenylacetamide with structurally related compounds, focusing on substituent effects, synthetic approaches, and reported activities.

Structural and Functional Group Variations

Substituents on the Phenoxy Ring

Chloro and Nitro Groups 2-(3-Fluoro-4-Nitrophenoxy)-N-Phenylacetamide Derivatives (e.g., Compound 3m):

- Substituents: 3-Fluoro, 4-nitro.

- Activity: Potent antitubercular activity against M. tuberculosis H37Rv (MIC = 0.78 µg/mL) and rifampin-resistant strains. The nitro group enhances electron-withdrawing effects, improving target binding .

Formyl and Methoxy Groups 2-(4-Formyl-2-Methoxyphenoxy)-N-(4-Nitrophenyl)Acetamide (CAS 247592-74-1):

- Substituents: 4-Formyl, 2-methoxy.

- Activity: Not reported, but methoxy groups generally reduce cytotoxicity compared to nitro derivatives .

- Comparison: The absence of methoxy in the target compound may favor higher metabolic stability.

Substituents on the N-Phenyl Group

Halogenation 2-(2-Chloro-4-Formylphenoxy)-N-(2-Chlorophenyl)Acetamide (CAS 862659-78-7):

- Substituents: 2-Chloro (phenoxy), 2-chloro (N-phenyl).

- Activity: Undocumented, but dual chloro groups may enhance lipophilicity and membrane permeability .

- Comparison: The target compound’s single chloro on the phenoxy ring and unsubstituted N-phenyl may balance potency and solubility.

Nitro and Alkyl Groups

- N-(4-Nitrophenyl)-2-Phenylacetamide :

- Substituents: 4-Nitro (N-phenyl).

- Reactivity: Used in alkylation studies; the nitro group directs electrophilic substitution .

- Comparison: The target compound’s unmodified N-phenyl group may reduce steric hindrance, improving target engagement.

Key Observations:

- Nitro vs. Formyl : Nitro groups (e.g., in antitubercular derivatives) confer strong electron-withdrawing effects, while formyl groups (as in the target compound) may enable hydrogen bonding or Schiff base formation .

- Chloro Positioning : Chloro at the 4-position (target compound) vs. 2-position (CAS 862659-78-7) alters steric and electronic profiles, impacting target selectivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-chloro-2-formylphenoxy)-N-phenylacetamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution. A phenol derivative (e.g., 4-chloro-2-formylphenol) reacts with N-phenylchloroacetamide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C . Optimization involves adjusting molar ratios (1:1.2 for phenol:acetamide), solvent choice (DMF improves solubility), and reaction time (6–8 hours for >80% yield). Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity.

Q. Which spectroscopic techniques are critical for structural characterization, and what key peaks confirm the product?

- Methodology :

- IR Spectroscopy : Confirm the formyl group (C=O stretch at ~1680–1700 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) .

- ¹H NMR : Look for the formyl proton (singlet at δ 9.8–10.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and acetamide methylene (δ 4.6–4.8 ppm, split into a doublet due to coupling with oxygen) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 303.7 (C₁₅H₁₂ClNO₃) .

Q. How is preliminary biological activity screening conducted for this compound?

- Methodology : In vitro assays are standard. For antitumor activity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM, with IC₅₀ values calculated after 48-hour exposure . Anti-inflammatory activity is tested via COX-2 inhibition assays, comparing % inhibition to ibuprofen or celecoxib controls .

Advanced Research Questions

Q. How can researchers resolve contradictory data on substituent effects in biological activity?

- Methodology :

- Comparative Analysis : Compare analogs (e.g., replacing the formyl group with nitro or methoxy) using standardized assays. For example, notes that nitro groups enhance antitumor activity but reduce solubility, while methoxy groups lower potency .

- Statistical Validation : Apply ANOVA to assess significance (p < 0.05) across replicates. Adjust for variables like cell line variability or solvent effects (e.g., DMSO toxicity above 0.1% v/v) .

Q. What strategies improve yield in multi-step syntheses involving sensitive functional groups?

- Methodology :

- Protection/Deprotection : Protect the formyl group (e.g., acetal formation) during harsh reactions (e.g., amidation), then regenerate it via acidic hydrolysis (1M HCl, 50°C) .

- Catalyst Selection : Use Pd/C (5% w/w) for hydrogenation steps to minimize side reactions. Monitor by TLC (Rf 0.3 in EtOAc/hexane 3:7) .

Q. How can molecular docking elucidate the mechanism of action for antitumor activity?

- Methodology :

- Target Selection : Dock the compound into active sites of validated targets (e.g., EGFR or Bcl-2) using AutoDock Vina. Validate with crystallographic data (PDB ID: 1M17 for EGFR) .

- Binding Affinity Analysis : Compare docking scores (ΔG ≤ −7 kcal/mol suggests strong binding). Identify key interactions (e.g., hydrogen bonds between the formyl group and Lys721 of EGFR) .

Q. What experimental designs address low solubility in biological assays?

- Methodology :

- Co-solvents : Use <1% DMSO or β-cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug Synthesis : Convert the formyl group to a methyl ester (hydrolyzed in vivo) or PEGylate the acetamide moiety .

Key Considerations for Researchers

- Contradictory Data : Always cross-validate using orthogonal methods (e.g., LC-MS for purity alongside NMR).

- Advanced Modifications : Explore halogen substitution (e.g., fluoro at the phenyl ring) to enhance bioavailability .

- Ethical Compliance : Adhere to in vitro research guidelines; avoid unapproved in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.